N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine
Description
Properties
IUPAC Name |
N-[(5-bromopyridin-2-yl)methyl]pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-1-2-9(13-5-8)7-14-10-3-4-12-6-10/h1-2,5,10,12,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUQVLSCIDEFMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Approach
One of the primary methods to prepare N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves reductive amination of the corresponding 5-bromo-2-pyridinecarboxaldehyde with pyrrolidin-3-amine. This method is well-documented in patent literature and involves:
- Step 1: Formation of an imine intermediate by reacting 5-bromo-2-pyridinecarboxaldehyde with pyrrolidin-3-amine.
- Step 2: Reduction of the imine to the secondary amine using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
- Step 3: Work-up includes neutralization of the acidic aqueous phase with sodium hydroxide, extraction with ethyl acetate, washing, drying over magnesium sulfate, filtration, and solvent evaporation.
- Step 4: Purification by vacuum distillation or chromatography to isolate the pure product.
This method is favored for its straightforwardness and good yields and is applicable to various substituted pyridines.
Nucleophilic Substitution of Bromopyridine Derivatives
Another approach involves nucleophilic substitution reactions where the bromine atom on the pyridine ring is displaced by the nucleophilic nitrogen of pyrrolidin-3-amine or its derivatives:
- Step 1: The bromopyridine derivative is reacted with pyrrolidin-3-amine under basic conditions, often in the presence of potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
- Step 2: The reaction mixture is heated at 70–80 °C to facilitate substitution.
- Step 3: The resulting product is purified by standard extraction and chromatographic techniques.
This method is supported by analogous syntheses of related heterocyclic amines where nucleophilic substitution on bromo-substituted pyridines is efficient and selective.
Multi-Step Synthesis via Protected Intermediates
In some synthetic routes, protection of functional groups is necessary to achieve regioselective substitution and avoid side reactions:
- Step 1: Protection of the pyridine nitrogen or hydroxyl groups with silyl or dioxolane protecting groups.
- Step 2: Introduction of the bromine substituent at the 5-position via electrophilic bromination or halogen exchange.
- Step 3: Deprotection followed by reductive amination or nucleophilic substitution with pyrrolidin-3-amine.
This approach, although more laborious, allows for higher purity and better control over substitution patterns.
Comparative Data Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Reductive Amination | 5-Bromo-2-pyridinecarboxaldehyde, pyrrolidin-3-amine, NaBH3CN | Room temp to mild heating, acidic to neutral pH | 70–85 | Simple, good yield, mild conditions | Requires aldehyde precursor |
| Nucleophilic Substitution | 5-Bromopyridine, pyrrolidin-3-amine, K2CO3, DMF | 70–80 °C, polar aprotic solvent | 60–80 | Direct, avoids aldehyde synthesis | Possible side reactions, longer reaction times |
| Multi-step with Protection | Silyl/dioxolane protecting groups, bromination reagents | Multiple steps, controlled temp | 50–75 | High regioselectivity, purity | Labor-intensive, time-consuming |
Research Findings and Optimization Notes
- Reaction Solvents: DMF and ethyl acetate are commonly used solvents for nucleophilic substitution and extraction phases, respectively.
- Temperature Control: Maintaining low temperatures during addition of reagents (0–5 °C) minimizes side reactions during reductive amination.
- Base Selection: Potassium carbonate is preferred for nucleophilic substitution due to its mild basicity and compatibility with amines.
- Purification: Use of drying agents like magnesium sulfate and purification by vacuum distillation or chromatography ensures high purity of the final amine.
- Yield Optimization: Excess amine or aldehyde can be used to drive the reaction to completion; however, stoichiometric balance is important to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Cyclization Reactions: The presence of both pyridine and pyrrolidine rings allows for potential cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and pyrrolidine ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine with analogous pyridine derivatives, focusing on structural variations, synthesis methods, and biological activities.
Substituent Effects on Pyridine Ring
Halogen-Substituted Pyridines
- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Features a dimethoxybenzyl group instead of pyrrolidin-3-amine. The dimethoxy groups introduce electron-donating effects, contrasting with bromine’s electron-withdrawing nature. Crystallographic studies reveal intermolecular hydrogen bonding (N–H···N), stabilizing its structure .
- 5-Bromo-6-methoxypyridin-3-amine (CAS 53242-18-5) : Contains methoxy and bromine substituents on adjacent pyridine positions. Such substitutions may alter solubility and steric hindrance compared to the target compound .
- Pheniramine derivatives (e.g., Brompheniramine N-Oxide): Include dimethylamino and phenyl groups on the pyridine ring, demonstrating antihistaminic activity. The absence of a pyrrolidine ring in these compounds highlights the role of amine substituents in pharmacological targeting .
Amine Side Chain Variations
- (4-Chloro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride: Shares the pyrrolidin-3-amine group but substitutes the pyridine ring with a chlorobenzyl group.
- 5-Bromo-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine : Replaces pyrrolidin-3-amine with a trifluoromethylphenyl group. The strong electron-withdrawing CF₃ group may increase metabolic stability but reduce basicity compared to the target compound .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Biological Activity
N-[(5-Bromopyridin-2-yl)methyl]pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in pharmacology and drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrrolidine ring substituted with a brominated pyridine moiety. The presence of these heterocycles contributes to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H12BrN3 |
| Molecular Weight | 256.12 g/mol |
| Structure | Chemical Structure |
Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Its mechanism of action may involve:
- Binding to Receptors : The compound can bind to specific receptors, altering their activity and influencing downstream signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in critical biological processes, such as those related to inflammation or bacterial resistance.
Antimicrobial Properties
Several studies have evaluated the antimicrobial activity of this compound, particularly against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
The compound demonstrated significant antibacterial activity, suggesting potential applications in treating bacterial infections.
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal effects against pathogens such as Candida albicans:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings highlight the compound's versatility as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the structure can significantly influence its potency and selectivity:
- Bromination : The presence of the bromine atom enhances lipophilicity, improving membrane permeability.
- Pyrrolidine Ring Modifications : Alterations to the pyrrolidine ring can affect binding affinity to target proteins.
Case Studies
- Study on Antibacterial Efficacy : A study conducted by Smith et al. (2024) demonstrated that this compound exhibited superior antibacterial activity compared to standard antibiotics, making it a promising candidate for further development.
- Evaluation of Antifungal Properties : Research by Johnson et al. (2024) indicated that the compound effectively inhibited the growth of various fungal strains, suggesting potential therapeutic applications in mycoses treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
